
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid
Overview
Description
Scientific Research Applications
Herbicidal Activity
- Nicotinic acid derivatives, including 6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid, have shown potential in the development of new herbicides. Some derivatives exhibited significant herbicidal activity against certain weeds, suggesting a potential application in agriculture (Yu et al., 2021).
Structural Studies
- Structural investigations of nicotinic acid derivatives have been conducted, such as the study of a trinuclear chromium(III)-nicotinic acid complex. These studies offer insights into the molecular structure and potential applications in various fields (González-Vergara et al., 1982).
Enzymatic Hydroxylation
- Research has been conducted on the enzymatic hydroxylation of nicotinic acid, which is a crucial process in the production of 6-hydroxynicotinic acid, an important intermediate in various chemical syntheses (Mizon, 1995).
Biochemical Characterization
- Studies on the biochemical properties of nicotinic acid and its derivatives, including receptor interactions and G protein activation, have been performed. These findings have implications in understanding the molecular mechanisms of these compounds (Lorenzen et al., 2001).
Inhibitor Studies
- Nicotinic acid analogs, such as 6-substituted nicotinic acid, have been explored for their inhibitory activity against carbonic anhydrase III, a target for managing dyslipidemia and cancer (Mohammad et al., 2017).
Metabolic Pathways
- Research on the metabolic pathways of nicotinic acid degradation has revealed various intermediates and the involvement of specific bacterial species. This knowledge contributes to understanding the biochemistry of nicotinic acid metabolism (Ensign & Rittenberg, 1964).
Molecular Docking Studies
- Investigations into the electronic structure of niacin derivatives and their molecular docking characteristics with lipoproteins have been carried out. Such studies are crucial in understanding the interactions of these compounds with biological molecules (Bardak, 2017).
Future Directions
properties
IUPAC Name |
6-chloro-4-(oxetan-3-yloxy)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO4/c10-8-1-7(15-5-3-14-4-5)6(2-11-8)9(12)13/h1-2,5H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZOPOGEDKDKQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=CC(=NC=C2C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4-(oxetan-3-yloxy)-nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



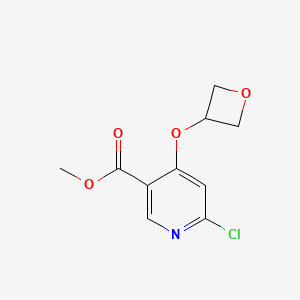
![4-Methyl-2,3,4,5-tetrahydropyrido[2,3-f][1,2]thiazepine 1,1-dioxide](/img/structure/B1408996.png)

![endo-9-Boc-3-oxa-9-aza-bicyclo-[3.3.1]nonane-7-acetic acid](/img/structure/B1408999.png)


![2-(tert-Butyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1409002.png)
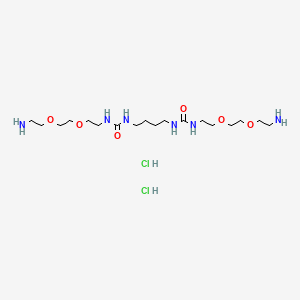
![Undecanoic acid, 11-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1409005.png)
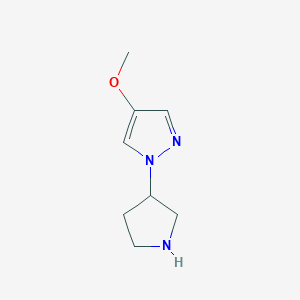

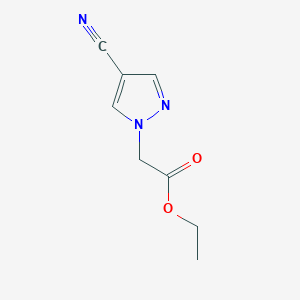
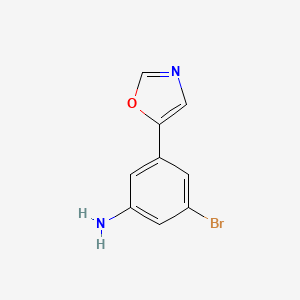
![6-(2-Chloro-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1409013.png)